(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide, also known as (-)-fluorophenyl-FKBP12 ligand, is a synthetic small molecule. Its origin lies in the development of specific ligands for FKBP12, a protein involved in protein folding and immunosuppression []. This compound holds significance in scientific research due to its potential applications in understanding protein-ligand interactions and modulation of FKBP12 function.
The compound possesses a bicyclic diazabicyclo[2.2.1]heptane core structure with a nitrogen atom at each bridgehead carbon (C-1 and C-4). The stereochemistry is denoted as (1S,4S), indicating the specific spatial arrangement of substituents around these bridgehead carbons. A 4-fluorophenyl ring is attached at the C-2 position, and the molecule exists as a hydrobromide salt, with a bromide ion (Br⁻) associated with a protonated secondary amine group.
Specific information on the synthesis of this particular compound is limited, but the general synthesis of related diazabicyclo[2.2.1]heptane derivatives often involves reductive amination reactions []. The hydrobromide salt formation likely involves the reaction of the free amine with hydrobromic acid (HBr).
This compound acts as a specific ligand for FKBP12 protein. It binds to the FKBP12 binding pocket, potentially interfering with its natural protein-protein interactions and modulating its cellular function []. The exact mechanism of action might involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the amino acid residues within the FKBP12 binding pocket. Further research is needed to elucidate the detailed mechanism at the molecular level.